Cas no 1017150-77-4 (5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine)
5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine
- 1017150-77-4
- [5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine
- AKOS006312703
- EN300-3081116
-
- Inchi: 1S/C8H14N4O/c9-6-7-10-11-8(13-7)12-4-2-1-3-5-12/h1-6,9H2
- InChI Key: AMRWCMHXSOIYPO-UHFFFAOYSA-N
- SMILES: O1C(CN)=NN=C1N1CCCCC1
Computed Properties
- Exact Mass: 182.11676108g/mol
- Monoisotopic Mass: 182.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 68.2Ų
5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3081116-0.05g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 0.05g |
$792.0 | 2025-03-19 | |
| Enamine | EN300-3081116-0.1g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 0.1g |
$829.0 | 2025-03-19 | |
| Enamine | EN300-3081116-0.25g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 0.25g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-3081116-0.5g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 0.5g |
$905.0 | 2025-03-19 | |
| Enamine | EN300-3081116-1.0g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 1.0g |
$943.0 | 2025-03-19 | |
| Enamine | EN300-3081116-2.5g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
| Enamine | EN300-3081116-5.0g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
| Enamine | EN300-3081116-10.0g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 | |
| Enamine | EN300-3081116-1g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 1g |
$943.0 | 2023-09-05 | ||
| Enamine | EN300-3081116-5g |
[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine |
1017150-77-4 | 5g |
$2732.0 | 2023-09-05 |
5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine
Introduction to 5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine (CAS No. 1017150-77-4)
5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine, identified by the chemical formula CAS No. 1017150-77-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a unique structural framework that combines a piperidine moiety with an oxadiazole ring, linked through a methanamine group. Such structural motifs are frequently explored in the development of bioactive molecules due to their potential to interact with biological targets in diverse ways.
The compound's structure suggests a high degree of versatility, which is further enhanced by its ability to engage in hydrogen bonding and other non-covalent interactions. These properties make it a valuable candidate for further investigation in drug discovery pipelines, particularly in the context of modulating biological pathways associated with neurological disorders, inflammatory conditions, and other therapeutic areas where precise molecular interactions are crucial.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with greater accuracy. The presence of the piperidin-1-yl substituent, for instance, is known to enhance solubility and metabolic stability, while the 1,3,4-oxadiazole core provides a scaffold that can be further functionalized to improve target specificity. These features have been leveraged in the design of novel therapeutic agents that aim to address unmet medical needs.
In the realm of medicinal chemistry, the synthesis of 5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine has been optimized through multi-step organic reactions that highlight the interplay between functional group transformations and stereochemical control. The methanamine linkage serves as a versatile handle for further derivatization, allowing chemists to explore analogs with tailored properties. Such synthetic strategies are essential for generating libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) technologies.
The compound's potential applications extend beyond traditional pharmaceuticals. In agrochemical research, for example, structurally similar molecules have been investigated for their ability to interact with enzymes involved in plant growth regulation. The oxadiazole ring, in particular, is recognized for its stability under various environmental conditions, making it an attractive component in formulations designed for long-lasting activity.
From a regulatory perspective, 5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine (CAS No. 1017150-77-4) must be handled according to established guidelines for chemical research and development. While it does not fall under categories of hazardous or controlled substances, proper safety protocols must be followed to ensure worker protection and environmental compliance. These include appropriate storage conditions, personal protective equipment (PPE), and waste disposal procedures.
One of the most exciting aspects of this compound is its role in preclinical research aimed at understanding disease mechanisms at a molecular level. The combination of computational modeling and experimental validation has provided insights into how such molecules might modulate protein-protein interactions or enzyme activity. For instance, studies suggest that derivatives of this class could interfere with pathways implicated in cancer progression or neurodegenerative diseases by binding to specific receptor sites.
The development of novel drug candidates often involves iterative cycles of synthesis and biological testing. In this context, 5-(piperidin-1-yl)-1,3,4-oxadiazol-2-ylmethanamine serves as a building block that can be modified to enhance potency or selectivity. Advances in synthetic methodologies have made it possible to introduce structural variations rapidly and efficiently, accelerating the pace at which new therapeutic entities are brought into clinical development.
From an industrial standpoint, the production of this compound on scale requires careful consideration of cost-effectiveness and sustainability. Process optimization efforts focus on minimizing waste generation while maintaining high yields and purity standards. Green chemistry principles are increasingly being applied to ensure that synthetic routes align with environmental stewardship goals.
The broader impact of such research extends beyond academia and industry partnerships. Public engagement initiatives aim to educate stakeholders about how fundamental studies contribute to addressing global health challenges through innovative chemical solutions. By fostering collaboration between scientists from different disciplines—including chemists who design molecules like 5-(piperidin-1-yli)-1n34oxadiazol-2ylmethanamine (CAS No.1017150,
-77-
4)
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